molecular formula C21H25N7O2 B2740391 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 1013755-53-7

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Número de catálogo: B2740391
Número CAS: 1013755-53-7
Peso molecular: 407.478
Clave InChI: IRHNUVHSWCXQMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine core substituted with a pyridazine moiety and a methoxyphenyl group. Its molecular formula is C21H23N7C_{21}H_{23}N_{7} with a molecular weight of approximately 373.46 g/mol. The presence of the pyrazole and pyridazine rings suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing piperazine and pyrazole rings have shown promising results against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)14.93PAK4 inhibition
Compound BMV4-11 (AML)0.299Aurora-A inhibition
Target CompoundMCF7 (Breast)TBDTBD

In a study evaluating the cytotoxic effects on human embryonic kidney (HEK-293) cells, it was found that the compound exhibited low toxicity, indicating a favorable safety profile for further development .

Antimicrobial Activity

The compound's potential as an anti-tubercular agent has also been investigated. A related study synthesized several derivatives and tested them against Mycobacterium tuberculosis, revealing that some compounds exhibited significant inhibitory concentrations ranging from 1.35 to 2.18 µM .

Table 2: Antitubercular Activity Data

CompoundMycobacterium tuberculosis IC50 (µM)Cytotoxicity (HEK-293)
Compound C1.35 - 2.18Non-toxic
Target CompoundTBDTBD

The biological activity of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key kinases involved in cancer cell proliferation, such as PAK4 and Aurora kinases, leading to reduced tumor growth.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in specific phases, thereby inhibiting cancer cell division.
  • Apoptosis Induction : The structural features suggest potential interactions with apoptotic pathways, promoting programmed cell death in malignant cells.

Case Studies

A case study involving a derivative of this compound demonstrated its ability to inhibit cell migration and invasion in A549 lung cancer cells. The treatment led to a significant decrease in migration potential, showcasing its antimetastatic properties .

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound features a unique structure characterized by multiple heterocyclic rings, including a pyridazine core and a piperazine ring. The presence of the 3,5-dimethyl-1H-pyrazole moiety contributes to its biological activity, making it a subject of interest for researchers in drug development.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its mechanism of action primarily involves interaction with specific biological targets, including enzymes and receptors associated with inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole compounds can outperform standard anti-inflammatory drugs like diclofenac sodium. The structural features of this compound allow it to inhibit inflammatory pathways effectively, making it a candidate for developing new anti-inflammatory agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential against various human cancer cell lines. For instance, it demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (DU145) cell lines, indicating its ability to induce apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative activity of similar compounds, researchers found that modifications in the substituents on the piperazine ring significantly affected the anticancer efficacy. Compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines, suggesting that further optimization of this compound could lead to more potent anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives indicated that compounds similar to 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide exhibited higher anti-inflammatory activity compared to traditional NSAIDs. This finding underscores the potential for developing novel therapeutic agents targeting inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
Anti-inflammatoryIn vitro assaysSuperior to diclofenac sodium
AnticancerMCF-7 (breast cancer)Induced apoptosis
AnticancerDU145 (prostate cancer)Cytotoxic effects observed

Propiedades

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-16(2)28(25-15)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)22-17-4-6-18(30-3)7-5-17/h4-9,14H,10-13H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHNUVHSWCXQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.